molecular formula C12H9NO2S B3021326 Ethyl 5-cyano-1-benzothiophene-2-carboxylate CAS No. 105191-14-8

Ethyl 5-cyano-1-benzothiophene-2-carboxylate

Cat. No.: B3021326
CAS No.: 105191-14-8
M. Wt: 231.27 g/mol
InChI Key: KURMBVGYOCYEDO-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-1-benzothiophene-2-carboxylate is a multifunctional benzothiophene derivative designed for advanced chemical synthesis and drug discovery research. This compound integrates two key functional groups—an ethyl ester and a cyano group—on a benzothiophene scaffold, making it a versatile precursor for constructing complex molecules. Its primary research application lies in serving as a key intermediate in medicinal chemistry, particularly for the development of novel heterocyclic compounds . The structure is analogous to other substituted benzothiophene carboxylates, which are frequently explored in patent literature for their biological activities . The molecular framework is similar to Ethyl 5-amino-1-benzothiophene-2-carboxylate (CAS 25785-10-8, C11H11NO2S) and Ethyl 5-bromo-1-benzothiophene-2-carboxylate (C11H9BrO2S) , underscoring its role in a broader class of research compounds. Researchers utilize this compound to develop potential pharmacologically active molecules, including enzyme inhibitors, through further functional group transformations and ring-forming reactions . The heterocyclic core is a common feature in compounds studied for various therapeutic areas. This product is intended for use in controlled laboratory research by qualified personnel. It is strictly For Research Use Only and is not classified as a drug, diagnostic, or medicinal product. It must not be administered to humans or animals. Handle with appropriate personal protective equipment (PPE) in accordance with safe laboratory practices. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

ethyl 5-cyano-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURMBVGYOCYEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191209
Record name Benzo[b]thiophene-2-carboxylic acid, 5-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105191-14-8
Record name Benzo[b]thiophene-2-carboxylic acid, 5-cyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105191-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-2-carboxylic acid, 5-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate

Ethyl 5-cyano-1-benzothiophene-2-carboxylate is primarily used as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

  • Oxidation : Converting the compound to sulfoxides or sulfones.
  • Reduction : Transforming the cyano group into an amine group.
  • Nucleophilic Substitution : Allowing for the introduction of different functional groups at the cyano or ester positions.

These reactions facilitate the production of diverse derivatives, which can be tailored for specific applications in materials science and pharmaceuticals.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4 µg/mL
This compoundEscherichia coli8 µg/mL

These results suggest its potential use in developing new antimicrobial agents targeting resistant bacterial strains.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including lung cancer cells (A549 and HCC827). The following table summarizes cytotoxicity data:

Cell LineIC50 (µM)Notes
A549 (Lung Cancer)10Significant growth inhibition observed
MRC-5 (Normal Fibroblast)15Moderate cytotoxicity; further optimization needed

In a specific case study, this compound demonstrated comparable IC50 values to established chemotherapeutics, indicating its potential as a lead compound for drug development.

Industrial Applications

Organic Semiconductors

In industry, this compound is utilized in the production of materials with specific electronic properties. Its structure allows it to be integrated into organic semiconductor devices, contributing to advancements in electronics and optoelectronics.

Comparison with Similar Compounds

Substituent Variations in Benzothiophene Derivatives

The compound’s closest analogs differ in substituents at positions 5 and 2 (Table 1).

Compound Name Substituent (Position 5) Substituent (Position 2) Core Heteroatom Molecular Formula Key Properties
Ethyl 5-cyano-1-benzothiophene-2-carboxylate -CN -COOEt S C₁₂H₉NO₂S High reactivity, polar, EWG effects
Methyl 5-amino-1-benzothiophene-2-carboxylate -NH₂ -COOMe S C₁₀H₉NO₂S Electron-donating, basic, bioactive
Ethyl 6-methyl-5-nitro-1-benzothiophene-2-carboxylate -NO₂, -CH₃ (position 6) -COOEt S C₁₂H₁₁NO₄S Oxidizing, toxic, stable
Ethyl 5-butylthiophene-2-carboxylate -C₄H₉ (thiophene core) -COOEt S C₁₁H₁₆O₂S Lipophilic, low polarity
Ethyl 5-aminobenzo[b]selenophene-2-carboxylate -NH₂ -COOEt Se C₁₁H₁₁NO₂Se Enhanced π-conjugation, bioactivity

Key Observations :

  • Electronic Effects: The cyano group in the target compound strongly withdraws electrons, activating the ring for nucleophilic attack, whereas amino (-NH₂) and nitro (-NO₂) groups exhibit opposite electronic behaviors .

Physicochemical Properties

  • Solubility: The cyano group improves solubility in polar solvents (e.g., DMSO, acetone) compared to butyl-substituted thiophenes, which favor non-polar solvents .
  • Thermal Stability: Nitro-substituted derivatives exhibit lower thermal stability due to explosive tendencies, whereas cyano and amino derivatives are more stable .

Biological Activity

Ethyl 5-cyano-1-benzothiophene-2-carboxylate (C12H9NO2S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H9NO2S
  • Molecular Weight : 231.27 g/mol
  • Structural Features : The compound features a benzothiophene core, which is a fused ring structure consisting of both benzene and thiophene rings, along with a cyano group and an ethyl ester group that contribute to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. The presence of the cyano group is believed to enhance its cytotoxic effects by interacting with specific molecular targets involved in cancer cell proliferation. For instance, one study reported significant cytotoxic effects on breast cancer cells with an IC50 value indicating potent activity .

Anti-inflammatory Effects

Thiophene derivatives, including this compound, have shown promising anti-inflammatory properties. In animal models of inflammation, the compound reduced paw edema significantly, comparable to standard anti-inflammatory drugs like indomethacin. The observed effects are likely due to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes .

Study 1: Antimicrobial Efficacy

In a comparative study involving various thiophene derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited superior antibacterial activity compared to other derivatives, suggesting it could serve as a lead compound for further development into antimicrobial therapies.

Study 2: Anticancer Activity

A study conducted on several cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The findings revealed that at concentrations as low as 10 µM, this compound significantly reduced cell viability and promoted programmed cell death .

The biological activity of this compound can be attributed to its structural components:

  • Cyano Group : Enhances reactivity and interaction with biological targets.
  • Benzothiophene Core : Contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.

The compound's mechanism may involve:

  • Inhibition of key enzymes involved in inflammation (COX/LOX).
  • Disruption of cancer cell signaling pathways leading to apoptosis.
  • Interaction with microbial cellular structures resulting in loss of function or integrity .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 3-iodo-1-benzothiophene-2-carboxylateIodine substitutionDifferent halogen substitution impacts reactivity.
BenzothiopheneCore structure without substituentsBasic structure lacking additional functional groups.
Ethyl 6-cyano-1-benzothiophene-2-carboxylateCyano group at a different positionVariation in position affects biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-cyano-1-benzothiophene-2-carboxylate?

  • The compound is synthesized via cyclocondensation reactions. A typical procedure involves refluxing a benzothiophene precursor (e.g., substituted thiophene derivatives) with malononitrile in 1,4-dioxane, catalyzed by triethylamine. Neutralization with acid and crystallization from 1,4-dioxane yields the product. Reaction conditions (e.g., reflux time, solvent polarity) must be optimized to avoid side products like unreacted nitriles or incomplete cyclization .
  • Key characterization tools : HPLC for purity analysis, 1H NMR^1 \text{H NMR} for verifying substitution patterns, and IR spectroscopy to confirm nitrile (\sim2200 cm1^{-1}) and ester (\sim1700 cm1^{-1}) functional groups .

Q. How is the purity and structural integrity of this compound validated?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For preliminary analysis, use 13C NMR^{13} \text{C NMR} to verify carbon environments (e.g., cyano carbons at δ\delta 110–120 ppm) and mass spectrometry for molecular ion detection. Chromatographic methods (TLC/HPLC) with UV detection at 254 nm are critical for assessing purity .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the molecular structure of this compound?

  • SHELXL (part of the SHELX suite) refines crystal structures using high-resolution SC-XRD data. For example, bond angles like C–S–C in the benzothiophene ring should be optimized to \sim90–95° based on prior benzothiophene derivatives .
  • ORTEP-III (via WinGX suite) generates thermal ellipsoid diagrams to visualize atomic displacement parameters, helping identify disordered regions or solvent effects in the lattice .

Q. What experimental strategies address contradictions in spectroscopic vs. crystallographic data?

  • If NMR suggests axial chirality but XRD shows planar geometry, re-examine crystallographic symmetry (e.g., check for twinning or space group assignment errors). Use PLATON (integrated in WinGX) to validate space group consistency. For conflicting functional group assignments (e.g., ester vs. ketone), combine IR with 1H-13C^1 \text{H-}^{13} \text{C} HMBC NMR to correlate proton environments with carbonyl carbons .

Q. How can reaction pathways be optimized to minimize byproducts like 5-cyano isomers or hydrolyzed esters?

  • Employ kinetic control by lowering reaction temperatures (e.g., 60°C instead of reflux) and using anhydrous solvents. Add molecular sieves to suppress ester hydrolysis. Monitor intermediates via in-situ FTIR or LC-MS. For regioselective cyano substitution, use sterically hindered bases (e.g., DBU) to direct nitrile addition to the 5-position .

Q. What computational methods complement experimental data for electronic structure analysis?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity trends. Compare computed IR spectra with experimental data to validate tautomeric forms. Software like Gaussian or ORCA can model charge distribution in the benzothiophene core, aiding in understanding electrophilic substitution patterns .

Methodological Notes

  • Data Contradiction Protocol : Always cross-validate SC-XRD with spectroscopic data. For example, if bond lengths from XRD deviate >0.02 Å from DFT predictions, recheck data collection parameters (e.g., temperature, radiation source) .
  • Crystallization Tips : Use mixed solvents (e.g., DCM/hexane) for slow evaporation to improve crystal quality. Avoid polar protic solvents (e.g., water) to prevent ester hydrolysis during crystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-cyano-1-benzothiophene-2-carboxylate
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Ethyl 5-cyano-1-benzothiophene-2-carboxylate

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